molecular formula C19H15NO2S2 B3869628 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3869628
M. Wt: 353.5 g/mol
InChI Key: UBOCSQNBSIPXHK-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative offered for early-discovery research. Rhodanine and its arylidene derivatives are recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of reported biological and pharmacological activities . This compound belongs to a class of molecules investigated for their potential as enzyme inhibitors. Specifically, rhodanine-based structures have been studied for their inhibitory effects on pharmacologically important targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative disease research . Furthermore, similar compounds have shown promise in antimicrobial and antibiofilm research, as certain thiazolidin-4-ones can disrupt biofilm formation in resistant bacteria . The molecular structure, characterized by a 2-thioxo-4-thiazolidinone core and an arylidene substituent, is also of interest in materials science and coordination chemistry due to its ability to coordinate with various metal centers . This product is provided as a reference standard for research and development purposes in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOCSQNBSIPXHK-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is C19H15NO2S2. Its structure features an allyl group and a phenoxybenzylidene moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. By inhibiting TP, these compounds can suppress tumor proliferation and induce apoptosis in cancer cells .

Antibacterial Properties

Thiazolidinones are also recognized for their antibacterial effects. The presence of the thioxo group in the structure enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for treating bacterial infections .

Antioxidant Activity

Another notable aspect of thiazolidinone derivatives is their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have evaluated the biological activity of thiazolidinone derivatives:

  • Anticancer Study : A study demonstrated that a related thiazolidinone derivative exhibited potent inhibition of cancer cell lines through TP inhibition. The compound was tested against various cancer types, showing promising results in reducing cell viability and inducing apoptosis .
  • Antibacterial Evaluation : In vitro studies revealed that thiazolidinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall integrity and inhibition of protein synthesis .
  • Antioxidant Assessment : A comparative study assessed the antioxidant capacity of several thiazolidinone derivatives using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and related compounds:

Activity Observation Reference
AnticancerInhibition of TP; reduced viability in cancer cells
AntibacterialSignificant activity against Gram-positive/negative bacteria
AntioxidantEffective scavenging of DPPH radicals

Comparison with Similar Compounds

Structural and Crystallographic Features

The target compound shares a common framework with other benzylidene-substituted rhodanines, differing primarily in the substituents on the aromatic ring. Key analogs and their features include:

Compound Name Substituent Space Group Torsion Angles (°) Intramolecular C-H···S Contact (Å) Reference Codes (CSD)
3-Allyl-5-(4-nitrobenzylidene) derivative 4-NO₂ P21/c 5.81 (aromatic plane) 2.51 (133.4°) N/A
3-Allyl-5-(3-methoxybenzylidene) derivative 3-OCH₃ N/A 93.6 (allyl vs. core) 2.55 (133°) GACVOY
3-Allyl-5-(4-fluorobenzylidene) derivative 4-F N/A N/A 2.55 (133°) ISAMIA
3-Allyl-5-(4-chlorobenzylidene) derivative 4-Cl N/A N/A 2.55 (133°) JADVUI
  • Key Observations: Planarity: The benzylidene and thiazolidinone rings are nearly coplanar (torsion angle ~5.8° in nitro derivatives), facilitating π-conjugation, while the allyl group is perpendicular to the core . Intramolecular Interactions: Consistent C-H···S contacts (2.51–2.55 Å) stabilize pseudo-six-membered rings, a hallmark of this class .

Q & A

Basic Synthesis and Characterization

Q: What is the standard synthetic route for 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how is its structure confirmed? A: The compound is synthesized via a condensation reaction between 3-allylrhodanine and 3-phenoxybenzaldehyde under reflux in THF, catalyzed by sodium acetate. Reaction progress is monitored by TLC (hexane/ethyl acetate eluent). Purification involves column chromatography, and structural confirmation relies on NMR (e.g., allyl protons at δ 4.5–5.5 ppm, benzylidene protons as singlets), IR (C=S stretch ~1200 cm⁻¹), and X-ray crystallography for stereochemical assignment .

Advanced Crystallographic Analysis

Q: What crystallographic challenges arise with this compound, and how are software tools like SHELX employed? A: Challenges include disorder in methyl/allyl groups and intermolecular interactions (e.g., C–H⋯π). SHELX refines disordered atoms using PART instructions and resolves twinning via HKLF 5 data. Dihedral angles between thiazolidinone and benzylidene moieties (e.g., 79.26° in related structures) inform conformational stability. ORTEP-3 visualizes hydrogen-bonding motifs (e.g., S(6) ring patterns) .

Biological Activity Evaluation

Q: How is the compound evaluated for biological activity, such as enzyme inhibition or antimicrobial effects? A:

  • Enzyme Inhibition: PDI inhibition assays use fluorescence-based enzymatic activity measurements (IC₅₀ determination) .
  • Antimicrobial Activity: Disk diffusion or microdilution assays against bacterial/fungal strains (MIC values) .
  • Photosynthetic Electron Transport (PET) Inhibition: Spinach chloroplast assays measure oxygen evolution suppression (IC₅₀ ~3.0 μM for bromo-analogues) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the benzylidene or allyl groups influence activity? A:

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance PET inhibition (IC₅₀: 3.0 μM for 4-bromo vs. 1.3 μM for 4-chloro) due to increased lipophilicity (logP via RP-HPLC) .
  • Methoxy Substituents: Improve solubility but reduce antimicrobial potency due to steric hindrance .

Resolving Contradictory Biological Data

Q: How can conflicting results in biological assays (e.g., varying IC₅₀ values) be addressed? A:

  • Replication: Repeat assays with standardized protocols (e.g., fixed chloroplast preparation methods).
  • Controls: Include positive controls (e.g., DCMU for PET inhibition) and solvent-only blanks.
  • Statistical Analysis: Use ANOVA to assess batch-to-batch variability .

Reaction Optimization and Kinetic Studies

Q: How are reaction conditions optimized for high-yield synthesis? A:

  • Solvent: THF enhances solubility of intermediates vs. acetic acid.
  • Catalyst: Sodium acetate (0.4 mol) accelerates Knoevenagel condensation.
  • Temperature: Reflux (~80°C) ensures complete imine formation without side reactions .

Spectroscopic Data Interpretation

Q: What spectral markers confirm the thioxo-thiazolidinone core? A:

  • ¹³C NMR: C=S at ~170 ppm; C=O at ~190 ppm.
  • ¹H NMR: Allyl protons (δ 5.2–5.8 ppm); benzylidene proton as a singlet (δ 7.5–8.0 ppm).
  • IR: Absence of N–H stretches confirms substitution at N3 .

Computational Modeling for Target Interaction

Q: How do molecular docking studies predict target binding? A: Autodock Vina or Schrödinger Suite models interactions with PDI or photosynthetic proteins. QSAR analyses correlate logP with PET inhibition (R² > 0.85 for halogenated derivatives) .

Stability and Storage Conditions

Q: What factors influence compound stability during storage? A:

  • Temperature: Store at –20°C to prevent hydrolysis of the thioxo group.
  • Light: Amber vials avoid photodegradation of the benzylidene moiety.
  • Solubility: DMSO stock solutions (10 mM) are stable for 6 months at –80°C .

Comparative Analysis with Analogues

Q: How does this compound compare to other rhodanine derivatives in activity? A:

  • vs. 3-Phenyl Derivatives: Allyl substitution improves membrane permeability (logP +0.5).
  • vs. 5-(4-Nitrobenzylidene): Reduced cytotoxicity but lower PDI inhibition (IC₅₀ 15 μM vs. 8 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.